生长激素释放六肽醋酸盐

概述

描述

- 它属于一类被称为生长激素促分泌剂 (GHSs) 的化合物。

- 与天然的生长激素释放激素 (GHRH) 不同,生长激素释放肽-6 通过不同的受体,即生长激素释放肽受体 起作用。

- 生长激素释放肽,一种天然的配体,与该受体结合并刺激生长激素释放。

- 生长激素释放肽-6 缺乏阿片活性,但能有效地刺激生长激素分泌 .

生长激素释放肽-6 乙酸盐:

科学研究应用

化学: 用作研究肽合成和构效关系的模型肽。

生物学: 研究其对生长激素释放的影响及其潜在的治疗应用。

医学: 探索其合成代谢特性及其在治疗生长相关疾病中的潜力。

工业: 用于生长激素相关药物的研发。

作用机制

- 生长激素释放肽-6 与垂体细胞上的生长激素释放肽受体 (GHSR) 结合。

- GHSR 的激活导致细胞内钙离子浓度升高,随后释放生长激素。

- 分子靶点包括 GHSR 和下游信号通路。

安全和危害

According to the Safety Data Sheet, if inhaled, the victim should be moved into fresh air. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water. Do not induce vomiting .

未来方向

GHRPs, especially as a myocardial reperfusion damage-attenuating candidate, await for a definitive clinical niche . Current innovative treatment approaches relate to personalizing conventional rhGH, developing long-acting GH preparations, the prospect of gene therapy, GH–GH receptor antagonists and, potentially, new indications .

生化分析

Biochemical Properties

It has been found to inhibit the binding of the GHS-R agonist MK-0677 to COS-7 cell membranes expressing human GHS-R type Ia . It also stimulates intracellular calcium mobilization in BHK cells expressing the human receptor .

Cellular Effects

Growth Hormone Releasing Hexapeptide Acetate has been shown to have various effects on cells. It has been found to prevent myocardial fibers consumption and ventricular dilation, effectively preserving the left ventricular systolic function . It also attenuates extracardiac toxicity, preserving epithelial organs integrity, inhibiting interstitial fibrosis, and ultimately reducing morbidity and mortality .

Molecular Mechanism

The molecular mechanism of action of Growth Hormone Releasing Hexapeptide Acetate involves sustaining cellular antioxidant defense, upregulating the prosurvival gene Bcl-2, and preserving cardiomyocyte mitochondrial integrity . It also acts as a negative allosteric modulator of ghrelin signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, Growth Hormone Releasing Hexapeptide Acetate has been shown to prevent the onset of Dilated Cardiomyopathy (DCM) and heart failure (HF) in rats when administered concomitantly with Doxorubicin .

Dosage Effects in Animal Models

The effects of Growth Hormone Releasing Hexapeptide Acetate vary with different dosages in animal models. For example, it has been shown to prevent doxorubicin-induced myocardial and extra-myocardial damages in rats .

Metabolic Pathways

Growth Hormone Releasing Hexapeptide Acetate is involved in the release of growth hormone, acting on the hypothalamus and the pituitary gland . It also has a slight stimulator effect on Prolactin, ACTH, and Cortisol levels .

准备方法

合成路线: 生长激素释放肽-6 是使用固相肽合成 (SPPS) 合成的。

反应条件: 受保护氨基酸的顺序偶联发生在固体载体上。

工业生产: 大规模生产涉及自动化的 SPPS 和纯化方法。

化学反应分析

反应: 生长激素释放肽-6 在合成过程中会发生肽键形成反应。

常用试剂: Fmoc 保护的氨基酸、偶联试剂 (例如 HBTU、HATU) 和脱保护剂 (例如哌啶)。

主要产物: 生长激素释放肽-6 本身是所需的产物。

相似化合物的比较

类似化合物: 其他 GHSs 如生长激素释放肽-2、生长激素释放肽-1 和六肽促生长素。

独特性: 生长激素释放肽-6 的特定序列和效力使其与其他 GHSs 区别开来。

属性

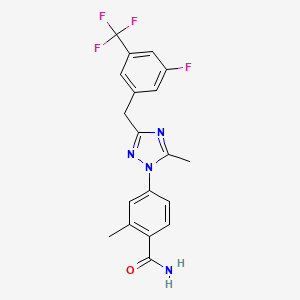

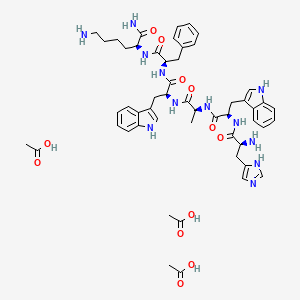

IUPAC Name |

acetic acid;(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H56N12O6.3C2H4O2/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47;3*1-2(3)4/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64);3*1H3,(H,3,4)/t27-,34-,37-,38+,39+,40-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWOPQAMQAZCJE-SLBOMMQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N.CC(=O)O.CC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N.CC(=O)O.CC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H68N12O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1053.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145177-42-0 | |

| Record name | Growth hormone releasing hexapeptide acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145177420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKF-110679 ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USP2MY0E7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

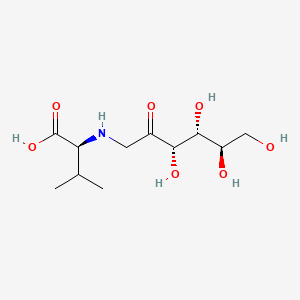

![3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide](/img/structure/B607554.png)

![N-[2-[4-[4-hydroxy-4-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]piperidine-1-carbonyl]phenyl]phenyl]ethenesulfonamide](/img/structure/B607561.png)